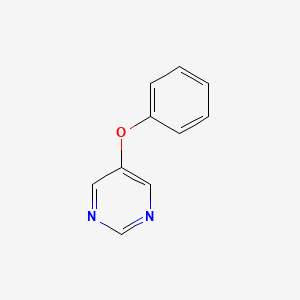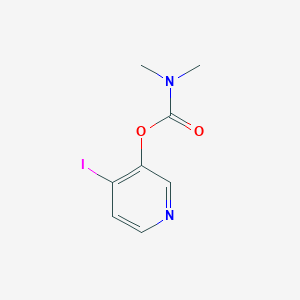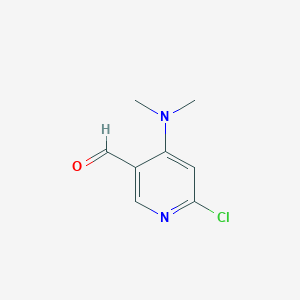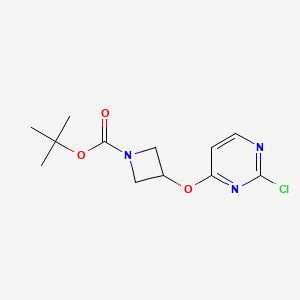![molecular formula C10H11FN4 B1459117 1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine CAS No. 1507906-31-1](/img/structure/B1459117.png)
1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine
Vue d'ensemble
Description
The compound “1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the fluorophenyl group indicates that this compound may have unique properties compared to other triazoles .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. Attached to this ring would be a 3-fluorophenyl group and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a fluorine atom could influence its reactivity and other properties .Applications De Recherche Scientifique
1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine has been studied for its potential applications in scientific research. It has been found to be a useful tool in the study of gene expression, as it can be used to inhibit the expression of certain genes. Additionally, this compound has been used to study the effects of drugs on cells, as it can be used to block the effects of certain drugs. This compound has also been used in the study of metabolic pathways, as it can be used to inhibit certain enzymes involved in these pathways.
Mécanisme D'action
Triazoles
This compound contains a 1,2,3-triazole ring, a type of heterocyclic compound. Triazoles are known for their diverse biological activities and are used in medicinal chemistry as building blocks for various drugs . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Fluorinated Compounds
The compound also contains fluorine atoms. Fluorine’s unique physicochemical properties can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . Fluorinated compounds are often used in medicinal chemistry due to these advantages.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be completed in a relatively short amount of time. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying gene expression and metabolic pathways. However, this compound has a few limitations for use in laboratory experiments. It has been found to be relatively unstable, and is susceptible to degradation over time. Additionally, this compound can be toxic in large doses, and should be handled with caution.
Orientations Futures
1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine has a number of potential future directions. It could be used to develop new drugs or treatments for various diseases, as it has been found to have an effect on the expression of certain genes and the uptake of certain drugs. Additionally, this compound could be used to study the effects of environmental toxins on cells, as it can be used to block the effects of certain toxins. Finally, this compound could be used to study the effects of drugs on the brain, as it has been found to have an effect on the expression of certain genes in the brain.
Analyse Biochimique
Biochemical Properties
1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neuroprotection and anti-inflammatory responses . These interactions are crucial as they help modulate the activity of these enzymes, leading to potential therapeutic effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, indicating its anti-inflammatory properties . Additionally, it affects the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells, showcasing its neuroprotective potential .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to interact with active residues of ATF4 and NF-kB proteins, inhibiting endoplasmic reticulum stress and apoptosis pathways . These interactions highlight its potential as a therapeutic agent for neurodegenerative diseases and inflammatory conditions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions and maintains its biochemical activity over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without noticeable toxicity . At higher doses, some adverse effects have been observed, indicating a threshold beyond which the compound may become toxic . These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it undergoes hydroxylation and N-dealkylation, which are common metabolic processes for similar compounds . These interactions are essential for understanding the compound’s metabolism and potential effects on the body’s biochemical balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these mechanisms is vital for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7-10(12)13-14-15(7)6-8-3-2-4-9(11)5-8/h2-5H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJONNOLTFPTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1507906-31-1 | |
| Record name | 1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)



![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1459044.png)



![Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1459050.png)

![Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1459054.png)


